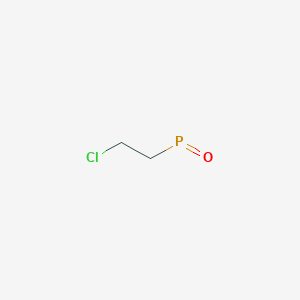
2-Octadecanoylcyclododecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octadecanoylcyclododecan-1-one: is an organic compound characterized by a cyclododecane ring substituted with an octadecanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanoylcyclododecan-1-one typically involves the acylation of cyclododecanone with octadecanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common catalysts used include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octadecanoylcyclododecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Octadecanoylcyclododecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long alkyl chain.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-Octadecanoylcyclododecan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s long alkyl chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecanone: A simpler ketone with a cyclododecane ring.
Octadecanoyl chloride: An acyl chloride with a long alkyl chain.
Cyclohexanone: A smaller cyclic ketone with similar reactivity.
Uniqueness
2-Octadecanoylcyclododecan-1-one is unique due to its combination of a large cyclic structure and a long alkyl chain. This combination imparts distinct physical and chemical properties, making it valuable for specific applications that require both rigidity and hydrophobicity.
Propriétés
Numéro CAS |
105589-96-6 |
|---|---|
Formule moléculaire |
C30H56O2 |
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
2-octadecanoylcyclododecan-1-one |
InChI |
InChI=1S/C30H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-23-26-29(31)28-25-22-19-16-14-15-18-21-24-27-30(28)32/h28H,2-27H2,1H3 |
Clé InChI |
VLPBJKXVGVOWTL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C1CCCCCCCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)
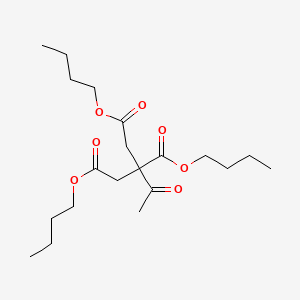
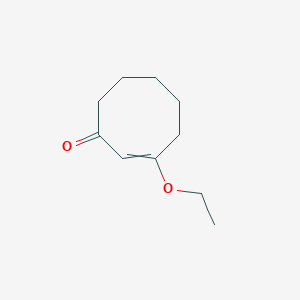
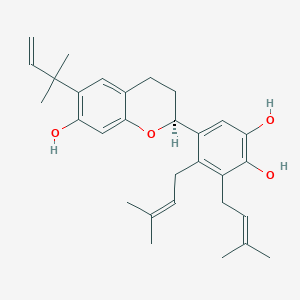
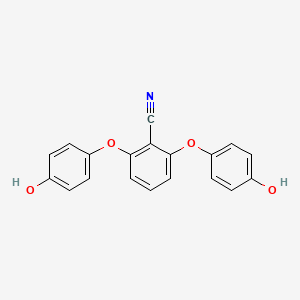


![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)
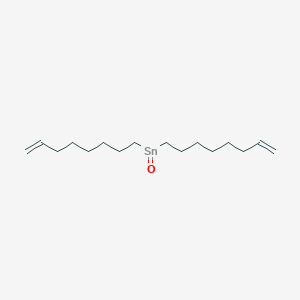


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
